An In-Depth Technical Guide to 2,5-Dimethylhexane-2,5-diamine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2,5-Dimethylhexane-2,5-diamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexane-2,5-diamine (CAS Number: 23578-35-0 ) is a sterically hindered aliphatic primary diamine that presents a unique molecular architecture, making it a valuable building block in various fields of chemical synthesis.[1] Its symmetrical structure, featuring two tertiary carbon atoms each bonded to a primary amine group, imparts distinct physical and chemical properties that are of significant interest to researchers and synthetic chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, handling and safety, and its current and potential applications, particularly in polymer chemistry and as a precursor in the synthesis of fine chemicals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,5-Dimethylhexane-2,5-diamine is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23578-35-0 | [1] |
| IUPAC Name | 2,5-dimethylhexane-2,5-diamine | [1] |
| Molecular Formula | C₈H₂₀N₂ | [1] |
| Molecular Weight | 144.26 g/mol | [2] |
| Boiling Point | 184.2 °C at 760 mmHg | [2] |
| Melting Point | 93 °C (from Hexane) | |
| Density | 0.858 g/cm³ | [2] |
| Flash Point | 62.8 °C | [2] |
| Synonyms | 2,5-Hexanediamine, 2,5-dimethyl-; 2,5-Dimethyl-2,5-hexanediamine; 1,1,4,4-Tetramethyl-1,4-butanediamine | [2] |
Synthesis and Purification
The synthesis of 2,5-Dimethylhexane-2,5-diamine can be approached through several synthetic routes, most notably via the reductive amination of 2,5-hexanedione or the amination of its corresponding diol or dihalide precursors.
Synthesis via Reductive Amination of 2,5-Hexanedione
Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[3] In this approach, 2,5-hexanedione is reacted with an amine source, such as ammonia, in the presence of a reducing agent to yield the desired diamine.
Conceptual Workflow for Reductive Amination:
Figure 1: Conceptual workflow for the synthesis of 2,5-Dimethylhexane-2,5-diamine via reductive amination.
Experimental Protocol (General Procedure):
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Reaction Setup: In a high-pressure autoclave, dissolve 2,5-hexanedione in a suitable solvent such as methanol.
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Catalyst Addition: Add a hydrogenation catalyst, for example, a palladium-based catalyst.
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Ammonia Introduction: Introduce ammonia into the reactor.
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Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. The reaction is typically stirred for several hours until completion.
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Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The solvent is removed under reduced pressure. The crude product can then be purified.
Purification
Purification of sterically hindered aliphatic diamines like 2,5-Dimethylhexane-2,5-diamine can be achieved through standard laboratory techniques.
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Distillation: Vacuum distillation is often employed for the purification of liquid amines, especially those with relatively high boiling points, to prevent thermal decomposition.
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Recrystallization: If the diamine is a solid at room temperature, recrystallization from a suitable solvent system can be an effective method for obtaining high-purity material. A two-solvent system, where the compound is dissolved in a minimal amount of a good solvent and then precipitated by the addition of a poor solvent, is often effective.
Spectral Characterization
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate a singlet for the four equivalent methyl protons, a singlet for the methylene protons, and a broad singlet for the amine protons.
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¹³C NMR: The carbon NMR spectrum should show three distinct signals corresponding to the methyl carbons, the methylene carbons, and the quaternary carbons bearing the amine groups.
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IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups or cleavage of the carbon-carbon backbone.
Reactivity and Applications
The two primary amine groups on a sterically hindered backbone give 2,5-Dimethylhexane-2,5-diamine unique reactivity. The steric hindrance can influence the kinetics of its reactions, in some cases leading to higher selectivity compared to less hindered diamines.
Applications in Polymer Chemistry
A significant application of 2,5-Dimethylhexane-2,5-diamine is as a curing agent for epoxy resins.[9] Its sterically hindered nature can lead to desirable properties in the cured polymer, such as a stable B-stage resin at room temperature, low viscosity, and a long gel time, which are advantageous in applications like wet-filament winding.[9] The resulting cured resins can exhibit high tensile strength and a high glass transition temperature.[9]
Use as a Chemical Intermediate
While direct applications in drug development are not extensively documented, the structural motif of 2,5-Dimethylhexane-2,5-diamine makes it an interesting scaffold for the synthesis of more complex molecules. Its dichloro- derivative, 2,5-dichloro-2,5-dimethylhexane, is a known intermediate in the synthesis of certain retinoids and synthetic musk compounds. This suggests that the diamine could serve as a precursor to other functionalized building blocks.
Synthetic Pathway to Precursors:
Figure 2: Synthetic relationship between 2,5-dimethyl-2,5-hexanediol, its dichloro- derivative, and the target diamine.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 2,5-Dimethylhexane-2,5-diamine. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
2,5-Dimethylhexane-2,5-diamine is a versatile chemical with a unique structural profile that lends itself to important applications, particularly in polymer science as an epoxy curing agent. While its direct role in drug development is less defined, its utility as a sterically hindered diamine scaffold suggests potential for its use in the synthesis of novel chemical entities. Further research into its applications and the full characterization of its properties will undoubtedly expand its utility in various scientific disciplines.
References
- Rinde, J. A., et al. (1979). 2,5 dimethyl 2,5 hexane diamine: a promising new curing agent for epoxy resins. SAMPE Q., 11(2).
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PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
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NIST. (n.d.). 2,5-Hexanediamine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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